molecular formula C18H23N3O3 B2740708 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2379986-05-5

4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2740708
CAS No.: 2379986-05-5
M. Wt: 329.4
InChI Key: IAOMLOITRQTVSA-UHFFFAOYSA-N
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Description

4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyridine moiety. Key steps in the synthesis may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The oxazole and piperidine rings may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine apart is its unique combination of functional groups, which provides a distinct chemical profile and potential for diverse applications in various fields of research.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-9-16(6-7-19-12)23-11-15-5-4-8-21(10-15)18(22)17-13(2)20-24-14(17)3/h6-7,9,15H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOMLOITRQTVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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